molecular formula C12H11N3O B12809622 2-Phenylpyridine-4-carbohydrazide CAS No. 58481-06-4

2-Phenylpyridine-4-carbohydrazide

Cat. No.: B12809622
CAS No.: 58481-06-4
M. Wt: 213.23 g/mol
InChI Key: RPXUGIXOYDOMAN-UHFFFAOYSA-N
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Description

2-Phenylpyridine-4-carbohydrazide is an organic compound with a pyridine ring substituted with a phenyl group at the 2-position and a carbohydrazide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-4-carbohydrazide typically involves the reaction of 2-phenylpyridine-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Phenylpyridine-4-carboxylic acid+Hydrazine hydrateThis compound+Water\text{2-Phenylpyridine-4-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Phenylpyridine-4-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the carbohydrazide group.

    Reduction: Reduced forms of the carbohydrazide group, such as amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenylpyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpyridine-4-carbohydrazide, particularly in its antifungal activity, involves the inhibition of succinate dehydrogenase (SDH) in fungal cells. This inhibition disrupts the mitochondrial electron transport chain, leading to increased reactive oxygen species (ROS) levels and mitochondrial membrane potential changes, ultimately causing cell death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined structural features of a phenyl group and a carbohydrazide group on a pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

58481-06-4

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-phenylpyridine-4-carbohydrazide

InChI

InChI=1S/C12H11N3O/c13-15-12(16)10-6-7-14-11(8-10)9-4-2-1-3-5-9/h1-8H,13H2,(H,15,16)

InChI Key

RPXUGIXOYDOMAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NN

Origin of Product

United States

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